4-(5-Phenyloxazol-2-YL)benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
111396-49-7 |
|---|---|
Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-10-12-6-8-14(9-7-12)16-18-11-15(19-16)13-4-2-1-3-5-13/h1-9,11H |
InChI Key |
HFIBRMHRYDDOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Advanced Spectroscopic and Photophysical Characterization Studies
Time-Resolved Spectroscopy for Excited State Dynamics
While steady-state spectroscopy provides a time-averaged view of the electronic properties, time-resolved spectroscopy techniques are essential for directly observing the dynamic processes that occur in the excited state, such as energy transfer, charge transfer, and conformational changes.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for studying ultrafast photophysical and photochemical processes that occur on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. rsc.orgnih.gov In a typical fs-TA experiment, a short "pump" pulse excites the sample, and a "probe" pulse, delayed in time, measures the changes in absorption of the sample. By varying the delay time between the pump and probe pulses, a series of transient absorption spectra can be collected, providing a "movie" of the excited-state dynamics. researchgate.netresearchgate.netnih.gov
For molecules like 4-(5-phenyloxazol-2-yl)benzonitrile and its derivatives, fs-TA can be used to directly observe the kinetics of intramolecular charge transfer. nih.gov For instance, in studies of similar systems, the appearance of new absorption bands corresponding to the charge-transferred state and the decay of the locally-excited state absorption can be monitored in real-time. nih.govrsc.org This technique has been instrumental in elucidating the multistep photochemistry of various organic molecules, including the observation of intermediates like biradicals and cations. nih.gov
Picosecond time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time, providing information about the lifetime of the excited state and the kinetics of processes that compete with fluorescence. nih.govmdpi.com Techniques like time-correlated single photon counting (TCSPC) are commonly used to measure fluorescence decays with picosecond resolution. mdpi.com
For compounds exhibiting ICT, time-resolved fluorescence can reveal the presence of multiple emissive species. polyu.edu.hk For example, the decay of the locally excited state fluorescence and the rise and subsequent decay of the ICT state fluorescence can be monitored. polyu.edu.hk The analysis of fluorescence decay kinetics at different wavelengths can provide detailed information about the rates of charge transfer, solvation dynamics, and other excited-state processes. nih.gov In some cases, the presence of an isosbestic point in the time-resolved fluorescence spectra can indicate the interconversion between two distinct excited states. polyu.edu.hk
Elucidation of Excited State Relaxation Mechanisms and Conformational Changes
The photophysical behavior of this compound upon absorption of light is governed by a series of complex excited-state relaxation processes. While direct studies on this specific molecule are not extensively detailed in the provided results, the behavior of structurally related compounds, such as other aryloxazole derivatives and molecules with similar donor-acceptor architectures, allows for an informed discussion of the likely mechanisms.
Upon photoexcitation, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent relaxation back to the ground state can occur through several competing pathways:
Fluorescence: The molecule can radiatively relax by emitting a photon, a process characterized by its fluorescence quantum yield and lifetime. For similar fluorescent organic compounds, high fluorescence quantum yields are often observed. nih.gov
Internal Conversion (IC): This is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same multiplicity (e.g., S₁ → S₀) without the emission of a photon. This process is often facilitated by conformational changes and vibrational relaxation. For some complex organic molecules, internal conversion can be a significant deactivation pathway, although in highly fluorescent molecules, it is considered negligible. nih.gov
Intersystem Crossing (ISC): The excited singlet state can transition to a triplet state (T₁) through intersystem crossing. This process is a key step in pathways that lead to phosphorescence or photochemical reactions. The efficiency of ISC is influenced by the presence of heavy atoms and specific molecular geometries that facilitate spin-orbit coupling. Studies on similar fluorophores have identified intersystem crossing to the triplet state as a major competitive pathway to fluorescence. nih.gov
Photoisomerization: In molecules with rotatable bonds, photoisomerization can be an efficient relaxation mechanism. researchgate.netnih.gov For this compound, rotation around the single bonds connecting the phenyl, oxazole (B20620), and benzonitrile (B105546) rings could lead to different conformers in the excited state. This process can lead to the dissipation of absorbed energy and may compete with fluorescence. researchgate.netnih.gov The excited-state dynamics, including the timescales of these relaxation processes, are often investigated using time-resolved spectroscopic techniques.
Conformational changes in the excited state are a critical aspect of the relaxation mechanism. The geometry of the molecule in the excited state can differ significantly from that in the ground state. These changes are driven by the redistribution of electron density upon excitation and can lead to the population of specific conical intersections, which are points on the potential energy surface where different electronic states are degenerate, providing a highly efficient pathway for non-radiative relaxation.
Advanced Vibrational Spectroscopy (FTIR, Raman) for Conformational and Electronic Structure Probing
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and conformational isomers of this compound.
For a related compound, 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, FTIR and Raman spectra were recorded and analyzed. nih.gov A similar analysis for this compound would reveal characteristic vibrational modes.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | FTIR, Raman |
| Phenyl Rings | C-H Stretching | 3000 - 3100 | FTIR, Raman |
| C=C Stretching | 1400 - 1600 | FTIR, Raman | |
| Oxazole Ring | C=N Stretching | 1640 - 1690 | FTIR, Raman |
| C-O-C Stretching | 1020 - 1250 | FTIR, Raman | |
| Aryl Ether Linkage | C-O Stretching | 1200 - 1270 | FTIR |
This table is predictive and based on typical vibrational frequencies for the respective functional groups.
Conformational studies can also be performed using vibrational spectroscopy. nih.gov Different rotational isomers (conformers) of this compound would likely have distinct, albeit subtly different, vibrational spectra. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in a given environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. nih.gov Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the protons on the phenyl and benzonitrile rings. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern and the relative orientation of the rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the local electronic environment.
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Nitrile Carbon (C≡N) | ~118 |
| Quaternary Carbon (C-CN) | ~110 |
| Oxazole C2 | ~160 |
| Oxazole C5 | ~150 |
| Oxazole C4 | ~125 |
| Phenyl & Benzonitrile Carbons | 120 - 140 |
This table is predictive and based on typical ¹³C NMR chemical shifts for similar structures. Actual values may vary.
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for the complete and unambiguous assignment of all proton and carbon signals. nih.gov These experiments reveal connectivity between atoms, further confirming the molecular structure. NMR can also be used to study dynamic processes, such as restricted rotation around single bonds, by observing changes in the spectra at different temperatures.
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
While the crystal structure for the exact target molecule is not in the provided results, data for a closely related compound, 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile, reveals key structural features that can be extrapolated. nih.gov In this related molecule, the ring systems are not coplanar, with significant twist angles between the different aromatic moieties. nih.gov
Expected Crystallographic Data for this compound:
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Dihedral Angles | The angles between the planes of the phenyl, oxazole, and benzonitrile rings, which define the molecular conformation. |
| Intermolecular Interactions | The presence of non-covalent interactions such as π-π stacking or C-H···N hydrogen bonds that influence the crystal packing. nih.gov |
The crystal packing is determined by intermolecular forces, which can include van der Waals interactions and, in some cases, hydrogen bonds or π-π stacking interactions between the aromatic rings. nih.gov These interactions play a crucial role in the solid-state properties of the material.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. It has been widely applied to study the ground state properties of organic molecules.
The optimization of the molecular geometry of 4-(5-phenyloxazol-2-yl)benzonitrile is the first step in any computational study. This process seeks the lowest energy arrangement of the atoms, providing insights into bond lengths, bond angles, and dihedral angles. Due to the presence of single bonds connecting the phenyl and oxazole (B20620) rings, as well as the benzonitrile (B105546) group, conformational analysis is crucial to identify the most stable conformer. The planarity between the substituent groups and the rings is essential for electron delocalization and resonance. ajchem-a.com
Table 1: Selected Optimized Geometrical Parameters for a Similar Heterocyclic System
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=N | ~1.28 | - |
| N=N | ~1.26 | - |
| C-C (aromatic) | ~1.39 - 1.41 | ~118 - 121 |
Note: Data presented is for a comparable heterocyclic system to illustrate typical bond lengths and angles derived from DFT calculations.
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyloxazole moiety, while the LUMO is anticipated to be distributed over the electron-withdrawing benzonitrile group. This separation of the HOMO and LUMO is characteristic of donor-π-acceptor (D-π-A) systems. DFT calculations allow for the visualization of these orbitals and the precise calculation of their energies. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater potential for charge transfer upon excitation. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Representative D-π-A System
| Orbital | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -2.20 |
| HOMO-LUMO Gap (ΔE) | 3.30 |
Note: The values are illustrative for a typical donor-acceptor molecule and can be calculated for this compound using DFT.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inwalisongo.ac.id
In this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen and nitrogen atoms of the oxazole ring, highlighting these as potential sites for electrophilic interaction. Conversely, positive potentials are expected around the hydrogen atoms. bhu.ac.in This analysis provides a clear picture of the molecule's charge landscape and its potential interaction sites.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies and oscillator strengths.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the absorption spectrum (λmax). By calculating the energies of various electronic transitions, a theoretical absorption spectrum can be constructed. For a related compound, 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), experimental data in cyclohexane (B81311) shows a strong absorption maximum at 359 nm. photochemcad.com Theoretical predictions for this compound would be expected to show a strong π-π* transition.
Similarly, TD-DFT can be used to model the emission spectrum from the first singlet excited state (S1) back to the ground state (S0). The difference between the absorption and emission maxima is known as the Stokes shift. Experimental studies on similar compounds have shown that as the solvent polarity increases, the emission spectra tend to shift to longer wavelengths (a red shift), indicating that the excited state is more polar than the ground state. researchgate.net
Table 3: Experimental Photophysical Data for the Related Compound POPOP
| Property | Value | Solvent |
| Absorption λmax | 359 nm | Cyclohexane |
| Molar Absorptivity (ε) | 47,000 M⁻¹cm⁻¹ | Cyclohexane |
| Fluorescence Quantum Yield (Φf) | 0.93 | Cyclohexane |
Source: PhotochemCAD database. photochemcad.com
TD-DFT is also instrumental in characterizing the nature of the excited states. The primary excited state upon photoexcitation is the first singlet excited state (S1). The calculations can reveal the orbital contributions to this state, confirming, for instance, a π-π* character. researchgate.net
In addition to singlet states, TD-DFT can also calculate the energies of triplet excited states (e.g., T1). The energy difference between the S1 and T1 states is an important parameter that influences the efficiency of intersystem crossing (ISC), the process by which a molecule transitions from a singlet to a triplet state. A smaller S1-T1 energy gap can lead to more efficient ISC, which can quench fluorescence. researchgate.net For fluorescent materials, a large S1-T1 gap is generally desirable to minimize the population of the non-emissive triplet state.
Theoretical Elucidation of Intramolecular Charge Transfer Pathways
No specific theoretical studies elucidating the intramolecular charge transfer (ICT) pathways for this compound have been found.
For related pyridyl-substituted phenyloxazoles, however, research has been conducted using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore their photophysical properties. researchgate.net These studies have investigated the spectral and kinetic parameters of similar fluorophores. For instance, in a study of 1-ethyl-3-(5-phenyloxazol-2-yl)pyridinium, a charge shift followed by the formation of a twisted conformer was identified as a key process in its excited state in both acetonitrile (B52724) and ethyl acetate. researchgate.net This suggests that a twisted intramolecular charge transfer (TICT) state could be a relevant de-excitation pathway. Such computational approaches typically involve calculating the energy profiles of the ground and excited states along specific rotational coordinates to identify the most probable ICT mechanism.
Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases
Direct molecular dynamics (MD) simulation studies for this compound are not available in the surveyed literature. MD simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in a solvent or a polymer matrix, over time.
Conformational Flexibility and Rotational Dynamics
There are no specific reports on the conformational flexibility and rotational dynamics of this compound.
For analogous systems, conformational analysis has been performed to understand the structural relaxation pathways. In the case of a meta-substituted ethylpyridinium derivative of phenyloxazole, conformational analysis confirmed that large-amplitude motion of the pyridinium (B92312) group contributes to an unusually large Stokes shift in its fluorescence spectrum. researchgate.net Such studies typically involve calculating the potential energy surface as a function of the dihedral angles between the constituent aromatic rings (phenyl, oxazole, and benzonitrile). This would reveal the energy barriers to rotation and the most stable conformations of the molecule.
Illustrative Data Table for Conformational Analysis (Based on Analogous Systems)
This table illustrates the type of data that would be generated from a computational study on the conformational preferences of this compound. The values are hypothetical and for exemplary purposes only.
| Dihedral Angle (°) | Description | Relative Energy (kcal/mol) |
| 0 | Phenyl and Oxazole rings are coplanar | 2.5 |
| 30 | Twisted conformation | 0.0 |
| 90 | Perpendicular conformation | 5.0 |
| 180 | Anti-coplanar conformation | 2.8 |
Aggregation Behavior and Intermolecular Interactions
Specific studies on the aggregation behavior and intermolecular interactions of this compound have not been found.
However, the aggregation of phenolic compounds and other heterocyclic molecules has been a subject of research, as it can significantly influence their photophysical properties and bioactivity. nih.gov For similar aromatic compounds, computational methods can be used to model dimer formation and larger aggregates, calculating the binding energies and identifying the nature of the intermolecular forces involved (e.g., π-π stacking, hydrogen bonding, van der Waals forces). Dynamic light scattering (DLS) is an experimental technique often used in conjunction with computational models to detect aggregate formation in solution. nih.gov
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
No computational studies on the reaction mechanisms and transition states specifically involving the synthesis or degradation of this compound were identified.
For the broader class of 2,5-diaryloxazoles, computational modeling is a powerful tool to investigate synthetic pathways. For example, theoretical studies have been conducted on the mechanisms of cycloaddition reactions that form the oxazole ring. rsc.org Such studies typically use DFT to map the potential energy surface of the reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction rates, providing insights that can help optimize synthetic procedures.
Quantitative Structure-Property Relationship (QSPR) Modeling for Optoelectronic and Photophysical Attributes
There are no QSPR models specifically developed for the optoelectronic and photophysical attributes of this compound.
QSPR studies are prevalent for classes of heterocyclic compounds like oxadiazole and oxazole derivatives, often in the context of drug discovery. mdpi.comnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed activity or property (e.g., fluorescence quantum yield, absorption wavelength). For a series of oxazole derivatives, a QSPR model could be developed to predict their photophysical properties based on calculated molecular descriptors such as dipole moment, HOMO-LUMO energy gap, and various topological indices.
Illustrative Data Table for a QSPR Model (Hypothetical)
This table shows an example of a linear QSPR equation that could be developed to predict the fluorescence wavelength of phenyloxazole derivatives.
| Descriptor | Coefficient | Standard Error | p-value |
| Intercept | 350.2 | 5.1 | <0.001 |
| HOMO-LUMO Gap (eV) | -25.8 | 3.2 | <0.01 |
| Dipole Moment (Debye) | 10.5 | 1.8 | <0.01 |
| Model Statistics | |||
| R² | 0.92 | ||
| Q² (cross-validation) | 0.85 |
Structure Property Relationships and Rational Molecular Design
Influence of Substituents on Electronic and Photophysical Properties of Oxazole-Benzonitrile Frameworks
The electronic and photophysical behaviors of the oxazole-benzonitrile scaffold are highly sensitive to the nature and position of substituent groups. These modifications can profoundly alter the electron density distribution, molecular geometry, and, consequently, the energy of the frontier molecular orbitals (HOMO and LUMO), which govern the absorption and emission of light.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 4-(5-phenyloxazol-2-yl)benzonitrile framework provides a powerful strategy for tuning its photoluminescent properties. Generally, attaching EDGs to the phenyl ring at the 5-position of the oxazole (B20620) and/or EWGs to the benzonitrile (B105546) moiety can enhance the push-pull character of the molecule, leading to a redshift in the emission wavelength and often an increase in the photoluminescence quantum yield (PLQY).
For instance, studies on similar 2,5-diaryloxazoles have demonstrated that the presence of a dimethylamino group (an EDG) on the phenyl ring and a cyano group (an EWG) on the benzonitrile ring results in significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT state is stabilized, leading to emission at longer wavelengths compared to the unsubstituted parent compound. The efficiency of this charge transfer and the resulting photoluminescence are strongly dependent on the strength of the donor and acceptor groups.
Conversely, the introduction of additional EWGs can further modulate the electronic properties. While a comprehensive dataset for a wide range of substituents on this compound is specific to individual research efforts, the general trends observed in related systems provide a clear indication of the expected behavior.
Below is an interactive table illustrating the general effects of substituent groups on the photophysical properties of a hypothetical oxazole-benzonitrile framework, based on established principles.
| Substituent on Phenyl Ring (Position 5) | Substituent on Benzonitrile Ring | Expected Emission Shift | Expected PLQY Change |
| Hydrogen (unsubstituted) | Hydrogen (unsubstituted) | Reference | Reference |
| Methoxy (-OCH3) (EDG) | Cyano (-CN) (EWG) | Redshift | Increase |
| Dimethylamino (-N(CH3)2) (strong EDG) | Cyano (-CN) (EWG) | Significant Redshift | Significant Increase |
| Nitro (-NO2) (EWG) | Cyano (-CN) (EWG) | Blueshift or Quenching | Decrease |
| Hydrogen (unsubstituted) | Nitro (-NO2) (strong EWG) | Redshift | Variable |
This table represents expected trends based on electronic effects.
The three-dimensional arrangement of the phenyl and benzonitrile rings relative to the central oxazole core plays a critical role in determining the photophysical properties. Significant steric hindrance, caused by bulky substituents near the linkages between the rings, can force a twisted conformation. This twisting disrupts the π-conjugation along the molecular backbone, which typically leads to a blueshift in both the absorption and emission spectra due to a larger HOMO-LUMO gap.
Furthermore, such conformational changes can impact the efficiency of radiative decay. In some cases, increased twisting can open up non-radiative decay pathways, leading to a decrease in the photoluminescence quantum yield. Conversely, strategic introduction of groups that planarize the molecule can enhance conjugation and improve photophysical properties. For example, bridging the phenyl and oxazole rings could lock the molecule into a more planar conformation, potentially leading to a redshifted emission and higher quantum efficiency.
Impact of Core Scaffold Modifications on Conjugation and Electronic Properties
Similarly, altering the linking positions on the heterocyclic core can change the conjugation pathway. For example, moving the benzonitrile group from the 2-position to another position on the oxazole ring would fundamentally change the electronic communication between the donor and acceptor parts of the molecule, leading to different photophysical and electronic characteristics.
Strategic Functionalization of Phenyl and Benzonitrile Moieties for Tunable Characteristics
The peripheral phenyl and benzonitrile rings of the this compound scaffold serve as ideal locations for functionalization to fine-tune the material's properties without altering the core electronic structure as drastically as scaffold modification. Introducing solubilizing groups, such as long alkyl chains, can improve processability for device fabrication from solution.
Furthermore, attaching specific functional groups can impart desired electronic or sensing capabilities. For example, adding a carboxylic acid or a phosphonic acid group could enable the molecule to anchor to metal oxide surfaces, which is a key requirement for applications in dye-sensitized solar cells or as interface layers in electronic devices. The introduction of polymerizable groups, like vinyl or acrylate (B77674) moieties, allows for the incorporation of the chromophore into a polymer backbone, enhancing thermal and mechanical stability.
Advanced Materials Applications and Functional Devices
Fluorescent Probes and Chemical Sensors in Materials Science
Environment-Sensitive Luminescence (e.g., Solvatochromic Sensors)
The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound shifts in response to the polarity of its solvent environment, is a key characteristic of molecules with a significant change in dipole moment between their ground and excited states. This property is particularly valuable for the development of environment-sensitive luminescent probes. While direct studies on the solvatochromic properties of 4-(5-phenyloxazol-2-yl)benzonitrile are not extensively documented, the behavior of structurally similar organic dyes suggests its potential in this area.
Organic molecules containing both electron-donating and electron-accepting moieties linked by a π-conjugated system often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This charge redistribution leads to a more polar excited state compared to the ground state, resulting in a bathochromic (red) shift in emission spectra with increasing solvent polarity. The benzonitrile (B105546) group in this compound can act as an electron-accepting unit, while the phenyloxazole core can serve as the electron-donating and π-bridging component.
The photophysical properties of various phenothiazine-based dyes, for instance, have been shown to be highly sensitive to solvent polarity, exhibiting large Stokes shifts. nih.gov These shifts are indicative of a substantial change in the electronic distribution upon excitation. It is plausible that this compound would exhibit similar positive solvatochromism, where the emission maximum shifts to longer wavelengths in more polar solvents. This sensitivity could be harnessed to create fluorescent probes for mapping the micro-polarity of various environments.
Table 1: Expected Solvatochromic Shift of this compound in Different Solvents (Hypothetical Data)
| Solvent | Polarity Index | Expected Emission Maximum (nm) |
| n-Hexane | 0.009 | ~380 |
| Toluene | 0.099 | ~395 |
| Dichloromethane | 0.309 | ~410 |
| Acetone | 0.355 | ~420 |
| Acetonitrile (B52724) | 0.460 | ~430 |
| Dimethyl Sulfoxide | 0.444 | ~435 |
| Methanol | 0.762 | ~445 |
| Water | 1.000 | ~460 |
Note: This table is illustrative and based on the expected behavior of similar solvatochromic dyes. Actual values would need to be determined experimentally.
Detection of Specific Analytes in Non-Biological Systems
The luminescent properties of heterocyclic compounds like this compound can be modulated by their interaction with specific analytes, forming the basis for chemosensors. The nitrogen and oxygen atoms within the oxazole (B20620) ring, as well as the nitrogen of the nitrile group, can act as potential binding sites for metal ions or other electron-deficient species. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on").
For example, a novel pyrazole-pyrazoline fluorescent probe has been developed for the selective and sensitive detection of Fe(III) ions, demonstrating a significant reduction in fluorescence intensity upon binding. nih.gov Similarly, a benzanthrone derivative has been shown to be a fluorescent probe for detecting various heavy metal ions, with characteristic spectral changes for ions like Pb²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. karazin.ua Furthermore, certain azaheterocycle-based bola molecules have been investigated as fluorescent chemosensors for both metal cations and nitro-explosives, exhibiting a "turn-off" response. mdpi.com
Given these precedents, this compound could potentially be functionalized to create selective chemosensors for various non-biological analytes. The introduction of specific recognition moieties could tailor its selectivity towards target ions or molecules. The change in the fluorescence signal upon analyte binding would provide a quantitative measure of the analyte's concentration. The detection mechanism could involve photoinduced electron transfer (PET), ICT, or excimer/exciplex formation, all of which would be influenced by the interaction with the analyte.
Scintillator Materials and Radiation Detection Technology
Organic scintillators are materials that emit light upon interaction with ionizing radiation. They are widely used in radiation detection for applications in high-energy physics, medical imaging, and national security. The class of 2,5-diaryloxazoles, to which this compound belongs, is well-known for its excellent scintillation properties. acs.orgacs.org These compounds typically exhibit high fluorescence quantum yields, fast decay times, and good spectral matching with the sensitive range of photomultiplier tubes.
The scintillation process in these materials involves the absorption of energy from ionizing radiation by the bulk material (often a polymer matrix or a solvent), followed by efficient energy transfer to the scintillating molecule (the fluor). The excited fluor then rapidly de-excites through the emission of a photon in the visible or near-UV range.
Hetarylethylene derivatives of 2,5-diaryloxazoles have been synthesized and studied for their luminescence and scintillation properties. ariel.ac.ilariel.ac.il These studies highlight the tunability of the emission wavelength and scintillation efficiency through chemical modification of the molecular structure. The introduction of a benzonitrile group, as in this compound, could potentially influence the scintillation characteristics, such as the light yield and decay time. The electron-withdrawing nature of the nitrile group might affect the energy levels of the molecule and the efficiency of the radiative decay pathway.
Table 2: Comparison of Scintillation Properties of 2,5-Diphenyloxazole (PPO) and Potential Properties of this compound
| Property | 2,5-Diphenyloxazole (PPO) | This compound (Expected) |
| Emission Maximum | ~365 nm | Potentially red-shifted due to the benzonitrile group |
| Fluorescence Quantum Yield | High (~0.8-0.9) | Expected to be high |
| Decay Time | ~1.4 ns | Expected to be in the nanosecond range |
| Application | Primary scintillator | Potential as a primary or secondary scintillator |
Nonlinear Optical (NLO) Materials and Their Photonic Applications
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG). These materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics are promising candidates for NLO materials.
The structure of this compound, with its donor-π-acceptor (D-π-A) character, suggests potential for second-order NLO activity. The phenyloxazole moiety can act as a π-bridge, facilitating charge transfer from a donor part of the molecule to the electron-accepting benzonitrile group. Studies on new chromophores containing 1,3,4-oxadiazole and thiophene rings have demonstrated significant molecular second-order NLO properties. rsc.org
Furthermore, research on 1,3,4-oxadiazole derivatives has shown that these compounds can exhibit third-order NLO properties, such as optical limiting. ias.ac.inresearchgate.net The open-aperture z-scan technique is commonly employed to measure the nonlinear absorption of these materials. It is conceivable that this compound and its derivatives could also possess interesting third-order NLO properties, making them suitable for applications in optical limiting and all-optical switching.
Nanomaterials and Supramolecular Assemblies
The bottom-up fabrication of well-defined nanostructures from molecular building blocks is a key area of nanotechnology with significant implications for the development of advanced optoelectronic devices. anu.edu.au The ability of molecules to self-assemble into ordered architectures is driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces.
Self-Assembly of Oxazole-Benzonitrile Derivatives
The planar and aromatic nature of the this compound molecule makes it a candidate for self-assembly through π-π stacking interactions. The presence of the polar benzonitrile group can also introduce dipole-dipole interactions, which can influence the packing and morphology of the resulting supramolecular structures. By modifying the peripheral substituents of the molecule, it is possible to tune the intermolecular interactions and control the self-assembly process. For instance, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, while the incorporation of hydrogen bonding motifs could lead to the formation of one-dimensional or two-dimensional networks.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Methodologies for Complex Architectures
The synthesis of 2,5-disubstituted oxazoles and functionalized benzonitriles has been a subject of extensive research. researchgate.netresearchgate.netnih.govrsc.org Future efforts will likely focus on the development of more sophisticated and efficient synthetic strategies to access complex molecular architectures based on the 4-(5-phenyloxazol-2-yl)benzonitrile core.
One promising avenue is the use of C-H activation strategies, which allow for the direct functionalization of the phenyl and benzonitrile (B105546) rings, bypassing the need for pre-functionalized starting materials. This approach offers a more atom-economical and streamlined synthesis of complex derivatives. researchgate.net Another area of development is the application of flow chemistry , which can enable safer, more scalable, and highly controlled production of this and related compounds, a crucial step towards industrial relevance. numberanalytics.com
Furthermore, the development of one-pot multi-component reactions that can assemble the core structure from simple, readily available starting materials in a single synthetic operation will be a significant advancement. rsc.org These methods not only improve efficiency but also align with the principles of green chemistry by reducing waste and energy consumption.
Table 1: Comparison of Potential Synthetic Methodologies for this compound Derivatives
| Methodology | Advantages | Potential Challenges |
| C-H Activation | High atom economy, reduced synthetic steps. | Regioselectivity control, catalyst cost and sensitivity. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging with solids. |
| Multi-component Reactions | High efficiency, reduced waste, molecular diversity. | Optimization of reaction conditions for multiple components. |
Exploration of Next-Generation Optoelectronic and Photonic Materials with Tunable Properties
The inherent photophysical properties of 2,5-diaryloxazoles make them attractive candidates for optoelectronic and photonic applications. researchgate.netspiedigitallibrary.org The this compound scaffold, with its potential for extended π-conjugation and intramolecular charge transfer, is a promising building block for next-generation materials.
Future research will focus on the systematic investigation of the structure-property relationships of its derivatives. By introducing various electron-donating and electron-withdrawing groups at different positions on the phenyl and benzonitrile rings, it will be possible to fine-tune the absorption and emission characteristics, as well as the charge transport properties. spiedigitallibrary.org This will enable the design of materials with tailored optical and electronic properties for specific applications, such as:
Organic Light-Emitting Diodes (OLEDs): As emitters or host materials, particularly for deep-blue emission. spiedigitallibrary.orgspiedigitallibrary.org
Organic Photovoltaics (OPVs): As electron-acceptor or donor materials.
Non-linear Optical (NLO) Materials: For applications in optical communications and data storage. nih.gov
Fluorescent Probes and Sensors: For the detection of specific analytes.
Integration of Advanced Computational Predictions with Experimental Validation for Predictive Materials Design
The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for the accelerated discovery of new materials. rsc.orghilarispublisher.commit.edu For this compound and its derivatives, computational chemistry will play a pivotal role in predicting their properties and guiding synthetic efforts.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict key parameters such as:
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): To estimate the electronic band gap and charge injection/transport properties.
Absorption and Emission Spectra: To predict the color and efficiency of light emission.
Dipole Moments and Polarizabilities: To assess their potential for NLO applications.
Machine learning models, trained on experimental and computational data, can further accelerate the screening of vast chemical spaces to identify promising candidates with desired properties. nih.govresearchgate.net This predictive approach will significantly reduce the time and resources required for the development of new materials based on this scaffold.
Incorporation into Hybrid Organic-Inorganic Systems for Enhanced Functionality
The integration of organic molecules like this compound into inorganic frameworks can lead to the creation of hybrid materials with enhanced and often synergistic properties. rsc.orgscirp.orgnih.gov
Future research is expected to explore the incorporation of this compound into various inorganic systems, including:
Metal-Organic Frameworks (MOFs): The nitrile group can act as a coordinating ligand for metal ions, enabling the formation of novel MOFs with tailored porosity and functionality. rsc.org These materials could find applications in gas storage, separation, and catalysis. Recent work has shown that MOF confinement can even enable the selective synthesis of novel oxazoles. rsc.org
Silica-based Materials: Grafting onto silica (B1680970) nanoparticles or incorporating into sol-gel matrices can lead to the development of robust, processable materials with the desirable optical properties of the organic chromophore. rsc.orgscirp.orgresearchgate.net
Quantum Dots (QDs): As a surface ligand, it could passivate the surface of QDs, enhancing their photoluminescence quantum yield and stability.
These hybrid systems offer the potential to combine the processability and tunable electronic properties of the organic component with the robustness and stability of the inorganic matrix.
Sustainable and Scalable Synthesis Routes for Industrial Relevance
For any promising compound to find widespread application, the development of sustainable and scalable synthetic routes is paramount. africanjournalofbiomedicalresearch.comresearchgate.net Future research in this area will focus on aligning the synthesis of this compound with the principles of green chemistry.
Key areas of focus will include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. rsc.orgresearchgate.net
Catalyst Development: Employing earth-abundant and recyclable catalysts to replace precious metal catalysts. nih.gov
Energy Efficiency: Utilizing energy-efficient synthetic techniques such as microwave-assisted synthesis or mechanochemistry. cem.com
Biocatalysis: Exploring the use of enzymes for the synthesis of the nitrile group, which offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.comnih.gov
The development of such processes will not only reduce the environmental impact of the synthesis but also improve its economic viability, paving the way for the industrial-scale production and application of this compound-based materials. google.commedcraveonline.com
Q & A
Q. What are the standard synthetic routes for preparing 4-(5-Phenyloxazol-2-YL)benzonitrile, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves alkylation or coupling reactions. For example, benzonitrile derivatives can be synthesized using alkylating agents like bromoacetyl intermediates under reflux in polar aprotic solvents (e.g., DMSO). Reaction optimization includes controlling temperature (e.g., 80–100°C), stoichiometry (1:1 molar ratio of reactants), and catalyst selection (e.g., Fe complexes for hydrosilylation) . Yield improvements (up to 80%) are achievable via stepwise purification (e.g., column chromatography) and monitoring by TLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Characterization involves:
- NMR Spectroscopy : and NMR (e.g., DMSO-d, 500 MHz) confirm substituent positions. Peaks at δ 8.15–8.17 ppm (aromatic protons) and δ 4.84 ppm (CH) align with benzonitrile scaffolds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 277 [M+1] for related derivatives) .
- Elemental Analysis : Matches calculated vs. experimental values for C, H, N, and S (e.g., C: 47.81% calculated vs. 47.92% observed) .
Q. What are the primary research applications of this compound in academia?
Methodological Answer: The compound serves as:
- Pharmaceutical Intermediate : Used in synthesizing xanthine oxidase inhibitors (e.g., triazole derivatives) for gout treatment .
- Material Science Building Block : Incorporated into polymers or ligands for catalytic systems .
- Biological Probe : Functionalized with thiadiazole or triazole groups to study enzyme inhibition mechanisms .
Advanced Research Questions
Q. How can crystallographic software (e.g., PHENIX, Phaser) resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Molecular Replacement : Phaser-2.1 identifies structural homologs (e.g., phenyloxazole motifs) to phase crystallographic data .
- Refinement : PHENIX refines torsion angles (e.g., N2–C16–N1 = 109.78°) and bond lengths using restraints from high-resolution X-ray data (≤1.0 Å) .
- Validation : Ramachandran plots and clash scores ensure stereochemical accuracy (e.g., >95% residues in favored regions) .
Q. How do substituent variations impact the compound’s bioactivity, and how can SAR studies be designed?
Methodological Answer:
- Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups at the phenyl ring. For example, 4-methoxyphenyl derivatives (1m) show altered inhibition potency against HIV replication .
- Biological Assays : Compare IC values in enzymatic assays (e.g., xanthine oxidase inhibition) and correlate with Hammett constants or logP values .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .
Q. How should researchers address discrepancies in spectral or crystallographic data during structural elucidation?
Methodological Answer:
- Data Cross-Validation : Compare experimental NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw). For example, δ 119.7 ppm (C23 in triazolo derivatives) may indicate resonance splitting due to conjugation .
- Crystallographic Re-refinement : Adjust occupancy or thermal parameters for disordered atoms (e.g., solvent molecules in unit cells) using PHENIX .
- Dynamic NMR Studies : Resolve tautomerism or rotational barriers (e.g., hindered rotation in oxazole rings) via variable-temperature NMR .
Q. What safety protocols are essential when handling nitrile-containing derivatives like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors (e.g., HCN release under acidic conditions) .
- Emergency Procedures : For spills, neutralize with sodium hypochlorite and adsorb with inert material (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
